molecular formula C13H13ClO3 B1345381 trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-00-9

trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1345381
CAS No.: 733741-00-9
M. Wt: 252.69 g/mol
InChI Key: HIAYQFAKTWUOBD-GHMZBOCLSA-N
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Description

trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C13H13ClO3 and a molecular weight of 252.7 g/mol It contains a cyclopentane ring substituted with a 3-chlorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-chlorobenzoyl chloride in the presence of a base, such as pyridine, to form the intermediate 3-chlorobenzoylcyclopentanone. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable catalyst, such as palladium, to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereoselective processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Comparison: Compared to its analogs, trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid exhibits unique reactivity due to the presence of the chlorine atom. This halogen can influence the compound’s electronic properties, making it more reactive in certain substitution and addition reactions. Additionally, the chlorine atom can affect the compound’s binding affinity to biological targets, potentially enhancing its therapeutic potential .

Properties

IUPAC Name

(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAYQFAKTWUOBD-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641330
Record name (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-00-9
Record name (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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